Ethyl 4-Fluorobenzimidazole-2-carboxylate
Description
Ethyl 4-fluorobenzimidazole-2-carboxylate is a heterocyclic organic compound featuring a benzimidazole core substituted with a fluorine atom at the 4-position and an ethyl carboxylate group at the 2-position. The benzimidazole scaffold is a privileged structure in medicinal chemistry due to its aromatic stability and ability to engage in hydrogen bonding, which enhances binding affinity in biological systems . The fluorine substituent at the 4-position likely enhances metabolic stability and lipophilicity, while the ethyl ester group at the 2-position provides synthetic versatility for further functionalization.
Properties
Molecular Formula |
C10H9FN2O2 |
|---|---|
Molecular Weight |
208.19 g/mol |
IUPAC Name |
ethyl 4-fluoro-1H-benzimidazole-2-carboxylate |
InChI |
InChI=1S/C10H9FN2O2/c1-2-15-10(14)9-12-7-5-3-4-6(11)8(7)13-9/h3-5H,2H2,1H3,(H,12,13) |
InChI Key |
YBWFDEITOSXXHH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(N1)C=CC=C2F |
Origin of Product |
United States |
Scientific Research Applications
Ethyl 4-Fluorobenzimidazole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals, including antiviral, anticancer, and anti-inflammatory agents.
Biology: The compound is used in biological studies to investigate the effects of fluorinated benzimidazoles on cellular processes.
Chemistry: It is utilized in organic synthesis as a precursor for more complex molecules.
Industry: The compound finds applications in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 4-Fluorobenzimidazole-2-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, leading to more potent biological effects.
Molecular Targets and Pathways:
Enzymes: It may inhibit or activate specific enzymes involved in disease processes.
Receptors: It can bind to receptors, modulating their activity and influencing cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Benzimidazole Derivatives
Ethyl 2-[4-(2-Benzimidazolyl)-phenyl]-4-methylthiazole-5-carboxylate ()
- Structure : Combines a benzimidazole moiety with a thiazole ring and a methyl group at the 4-position of the thiazole.
- Lacks the 4-fluoro substituent, reducing electronegativity at the benzimidazole core.
- Implications : The thiazole ring may enhance metal-binding properties compared to the simpler ethyl carboxylate in the target compound .
Ethyl 4-(4-Nitrophenyl)-2-(trifluoromethyl)pyrimido[1,2-a]benzimidazole-3-carboxylate ()
- Structure : A fused pyrimido-benzimidazole system with a nitro phenyl group and trifluoromethyl substituent.
- The nitro and trifluoromethyl groups introduce strong electron-withdrawing effects, which may enhance reactivity but reduce metabolic stability compared to the single fluorine in the target compound.
- Implications : Such modifications are common in anticancer agents, suggesting possible therapeutic overlap with the target compound .
Ethyl Carboxylate Derivatives with Heterocyclic Cores
Ethyl 4-Benzamido-5-phenyl-4H-1,2,4-triazole-3-carboxylate ()
- Structure : A triazole ring substituted with benzamido and phenyl groups.
- Key Differences: The triazole core offers distinct hydrogen-bonding geometry compared to benzimidazole. The benzamido group introduces amide functionality, enhancing solubility and hydrogen-bond donor capacity.
- Biological Relevance: Exhibits anticarcinogenic, antiviral, and anti-inflammatory activities, highlighting the role of ester groups in modulating bioavailability .
Ethyl 2-Aminothiazole-4-carboxylate ()
- Structure: A thiazole ring with an amino group and ethyl carboxylate.
- Key Differences: The amino group provides a nucleophilic site for further derivatization, unlike the fluorine in the target compound. Simpler structure with fewer aromatic rings may reduce steric hindrance in binding interactions.
- Applications : Widely used as a building block in synthesizing bioactive molecules, underscoring the versatility of ethyl carboxylates in medicinal chemistry .
Fluorinated Ethyl Benzoate Derivatives
Ethyl 4-Fluorobenzoate ()
- Structure: A monosubstituted benzoate with a fluorine at the 4-position.
- Simpler structure may result in higher solubility but lower binding specificity.
- Utility : Often used as a synthetic intermediate, emphasizing the role of fluorine in fine-tuning electronic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
